Allyl mercaptan

Catalog No.
S571178
CAS No.
870-23-5
M.F
C3H6S
M. Wt
74.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl mercaptan

CAS Number

870-23-5

Product Name

Allyl mercaptan

IUPAC Name

prop-2-ene-1-thiol

Molecular Formula

C3H6S

Molecular Weight

74.15 g/mol

InChI

InChI=1S/C3H6S/c1-2-3-4/h2,4H,1,3H2

InChI Key

ULIKDJVNUXNQHS-UHFFFAOYSA-N

SMILES

C=CCS

solubility

slightly soluble in water; miscible in alcohol, oil, and ethyl ether
1 ml in 1 ml 95% alcohol (in ethanol)

Canonical SMILES

C=CCS

The exact mass of the compound Allyl mercaptan is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; miscible in alcohol, oil, and ethyl ether1 ml in 1 ml 95% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6744. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Allyl mercaptan (2-propene-1-thiol) is a volatile, bifunctional organosulfur compound characterized by a nucleophilic thiol group and a terminal alkene. In industrial and research procurement, it is primarily sourced as a highly potent alliaceous flavoring agent, a cross-linking monomer for polymer synthesis, and a bioactive precursor in epigenetic research. With a boiling point of 67–68 °C, it requires strict handling and storage protocols to prevent air oxidation into its dimer, diallyl disulfide (DADS). Unlike saturated alkyl thiols, allyl mercaptan's bifunctionality allows it to participate in both thiol-ene click chemistry and metal coordination, establishing it as a versatile building block for advanced materials and pharmaceutical intermediates.

Substituting allyl mercaptan with its saturated analog, propyl mercaptan, or its oxidized dimer, diallyl disulfide (DADS), fundamentally alters downstream process outcomes. In polymer and synthetic chemistry, replacing allyl mercaptan with propyl mercaptan eliminates the terminal double bond, completely preventing the secondary cross-linking or thiol-ene addition reactions necessary for UV-cured resins. In biological and pharmaceutical assays, substituting it with DADS introduces a requirement for intracellular reduction; in cell-free environments, DADS is largely inactive against targets like histone deacetylase (HDAC). Furthermore, in flavor formulation, saturated analogs fail to match the specific roasting sensory profile and possess higher odor detection thresholds, requiring formulation adjustments that disrupt product consistency [1].

Direct HDAC Inhibition Potency vs. Oxidized Dimer (DADS)

In biochemical assays evaluating histone deacetylase (HDAC) inhibition, the reduced monomer allyl mercaptan demonstrates significantly higher direct activity compared to its parent dimer, diallyl disulfide (DADS). At a concentration of 200 μM, allyl mercaptan inhibited 92% of HDAC activity, whereas DADS achieved only 29% inhibition under identical cell-free conditions[1].

Evidence DimensionIn vitro HDAC inhibition at 200 μM
Target Compound DataAllyl mercaptan (92% inhibition)
Comparator Or BaselineDiallyl disulfide (DADS) (29% inhibition)
Quantified Difference>3-fold higher direct inhibitory activity
ConditionsCell-free in vitro HDAC activity assay

Procuring the reduced allyl mercaptan monomer is essential for cell-free enzyme assays, as it bypasses the biological reduction step required by DADS.

Sensory Potency and Odor Threshold vs. Saturated Analog

Allyl mercaptan exhibits an exceptionally low odor threshold, making it a highly efficient sensory agent compared to its saturated aliphatic counterparts. Quantitative sensory analysis establishes the odor threshold of allyl mercaptan at 0.00005 ppm (0.05 ppb), whereas propyl mercaptan requires a 50% higher concentration to reach its detection threshold of 0.000075 ppm (0.075 ppb) [1].

Evidence DimensionAbsolute odor detection threshold
Target Compound DataAllyl mercaptan (0.00005 ppm)
Comparator Or BaselinePropyl mercaptan (0.000075 ppm)
Quantified Difference33.3% lower detection threshold
ConditionsStandardized atmospheric/aqueous sensory detection limits

Allows formulation chemists to achieve target alliaceous profiles at lower dosing levels, optimizing cost-in-use and reducing solvent load.

Bifunctional Reactivity for Polymer Cross-Linking

Unlike simple alkyl thiols such as propyl mercaptan, allyl mercaptan features a terminal carbon-carbon double bond alongside the thiol group. This bifunctionality enables it to act as a dual-reactive monomer. In polymer synthesis, the thiol group can coordinate with metal catalysts or participate in chain transfer, while the allyl group remains available for subsequent UV-initiated thiol-ene click reactions or radical polymerization, a synthetic pathway impossible with saturated analogs .

Evidence DimensionReactive functional sites per molecule
Target Compound DataAllyl mercaptan (2: Thiol and Alkene)
Comparator Or BaselinePropyl mercaptan (1: Thiol only)
Quantified DifferenceEnables secondary cross-linking (thiol-ene addition)
ConditionsPolymerization and resin curing environments

Critical for material scientists procuring monomers for advanced UV-curing resins and functionalized polymers requiring post-polymerization modification.

Precursor for Epigenetic and Oncology Research

Driven by its potent, direct HDAC inhibition, allyl mercaptan is the correct procurement choice for in vitro assays requiring the active garlic-derived monomer without relying on cellular reduction mechanisms [1].

Ultra-Low Dose Flavor and Fragrance Formulation

Leveraging its 0.00005 ppm odor threshold, this compound is utilized for creating authentic roasted, savory, and alliaceous notes in food chemistry and olfactory markers at minimal volume [2].

Bifunctional Monomer for Advanced Polymer Resins

Due to its dual reactive sites, allyl mercaptan is applied in the synthesis of specialized rubber vulcanization accelerators, UV-curable resins, and functional hydrogels where subsequent thiol-ene click chemistry is required.

Physical Description

colourless to pale yellow mobile liquid with onion-like, sweet, not pungent odou

XLogP3

1.2

Boiling Point

65.0 °C

Density

0.888-0.930

UNII

1X587IBY09

GHS Hazard Statements

Aggregated GHS information provided by 1445 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (95.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (90.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.8%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

524.45 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

870-23-5

Wikipedia

Allyl mercaptan

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propene-1-thiol: ACTIVE

Dates

Last modified: 08-15-2023

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